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Executive Summary

GT-055 (also known as LCB18-055) is a novel, non-B-lactam B-lactamase inhibitor belonging to
the diazabicyclooctane class.[1] It is under development for use in combination with the
siderophore cephalosporin, GT-1 (LCB10-0200), to combat multidrug-resistant (MDR) Gram-
negative bacterial infections.[2] GT-055 restores the activity of GT-1 against bacteria that
produce a wide range of B-lactamases. Furthermore, evidence suggests that GT-055
possesses intrinsic antibacterial activity through the inhibition of Penicillin-Binding Proteins
(PBPs), offering a dual mechanism of action to overcome bacterial resistance. This document
provides a comprehensive overview of the chemical structure, properties, and available
preclinical data for GT-055.

Chemical Structure and Physicochemical Properties

GT-055 is a synthetic compound characterized by a diazabicyclooctane core, a structural motif
known for its potent B-lactamase inhibitory activity.

Table 1: Physicochemical Properties of GT-055

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b14913460?utm_src=pdf-interest
https://www.benchchem.com/product/b14913460?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32443875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8627911/
https://www.benchchem.com/product/b14913460?utm_src=pdf-body
https://www.benchchem.com/product/b14913460?utm_src=pdf-body
https://www.benchchem.com/product/b14913460?utm_src=pdf-body
https://www.benchchem.com/product/b14913460?utm_src=pdf-body
https://www.benchchem.com/product/b14913460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14913460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Chemical Formula C13H20F3Ns0sS

Molecular Weight 463.39 g/mol

IUPAC Name Not available in public sources

SMILES Notation Not available in public sources

Melting Point Data not available

Solubility Data not available

pKa Data not available

Mechanism of Action

The combination of GT-1 and GT-055 employs a "Trojan horse" strategy coupled with direct

enzyme inhibition to effectively kill MDR Gram-negative bacteria.[1][3]

Siderophore-Mediated Uptake of GT-1: GT-1 is a conjugate of a cephalosporin antibiotic and
a siderophore. Bacteria have active iron uptake systems that recognize and transport
siderophores across their outer membrane to acquire essential iron. By mimicking this
natural process, GT-1 is actively transported into the periplasmic space of Gram-negative
bacteria.[1]

Inhibition of B-Lactamases by GT-055: In the periplasm, (3-lactamases can hydrolyze and
inactivate B-lactam antibiotics like the cephalosporin component of GT-1. GT-055, as a
potent 3-lactamase inhibitor, covalently binds to the active site of these enzymes, rendering
them inactive. This protects GT-1 from degradation.[1]

Inhibition of Penicillin-Binding Proteins (PBPs): Once protected, the cephalosporin
component of GT-1 can bind to its primary targets, the PBPs, which are essential enzymes
for bacterial cell wall synthesis. Inhibition of PBPs disrupts peptidoglycan cross-linking,
leading to cell lysis and bacterial death.

Intrinsic Activity of GT-055: Some diazabicyclooctane inhibitors have been shown to have a
dual mechanism of action, not only inhibiting 3-lactamases but also directly binding to and

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b14913460?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32443875/
https://www.mdpi.com/2079-6382/9/5/267/notes
https://pubmed.ncbi.nlm.nih.gov/32443875/
https://www.benchchem.com/product/b14913460?utm_src=pdf-body
https://www.benchchem.com/product/b14913460?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32443875/
https://www.benchchem.com/product/b14913460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14913460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

inhibiting PBPs, particularly PBP2. This intrinsic antibacterial activity of GT-055 contributes to
the overall efficacy of the combination therapy.[4]
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Caption: Combined mechanism of action of GT-1 and GT-055.

In Vitro Activity

The in vitro efficacy of GT-055, both alone and in combination with GT-1, has been evaluated
against a broad range of clinical isolates. Minimum Inhibitory Concentration (MIC) values are

summarized below.

Table 2: In Vitro Activity of GT-055 and GT-1/GT-055 against Gram-Negative Pathogens
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GT-1/GT-055
. B-Lactamase GT-055 MIC
Organism . (1:1) mIC Reference
Profile (ng/mL)
(ng/imL)
Escherichia coli ESBL-producing 2-8 <0.12 [1]
Klebsiella Carbapenemase-
_ _ 2-8 <0.12 [1]
pneumoniae producing
Acinetobacter
OXA-producing >256 1-128 [4]
spp.
Various MDR NDM-1, OXA-1, Not sensitive <4 (for 114/168 2]
strains etc. (most) strains)

Experimental Protocols: In Vitro Susceptibility Testing

e Methodology: Minimum Inhibitory Concentrations (MICs) were determined using the broth
microdilution method following the guidelines of the Clinical and Laboratory Standards
Institute (CLSI).[5]

e Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was used for susceptibility testing.[5]

e Inoculum: Bacterial suspensions were prepared to a density of approximately 5 x 10> colony-
forming units (CFU)/mL.

 Incubation: Microtiter plates were incubated at 35-37°C for 16-20 hours.

o Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that
completely inhibited visible bacterial growth.

e GT-055 Concentration: When tested in combination, GT-055 was typically used at a fixed

concentration of 4 pg/mL.[4]
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Caption: Workflow for MIC determination.

In Vivo Efficacy

The combination of GT-1 and GT-055 has demonstrated efficacy in murine infection models.

Table 3: In Vivo Efficacy of GT-1/GT-055 in a Murine Thigh Infection Model
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. Treatment Regimen
Pathogen Strain Outcome Reference
(GT-1/GT-055)

Greater reduction in

P. aeruginosa Not specified in detail bacterial load than [2]
ceftazidime
) 20/30, 60/90, or Efficacy at least
Y. pestis (aerosol )
200/300 mg/kg, SC, equivalent to [2]
model) . .
g6h ciprofloxacin

Experimental Protocols: Murine Thigh Infection Model

» Animal Model: Neutropenic mice are typically used to assess antimicrobial efficacy without
the interference of the host immune system. Neutropenia is induced by the administration of
cyclophosphamide.[6][7]

« Infection: A defined inoculum of the bacterial pathogen (e.g., 10° to 107 CFU) is injected into
the thigh muscle of the mice.[8]

o Treatment: Treatment with the antimicrobial agent(s) is initiated at a specified time post-
infection (e.g., 2 hours). Dosing regimens can vary in terms of dose, frequency (e.g., qéh),
and route of administration (e.g., subcutaneous).[2][6]

e Endpoint: The primary endpoint is the bacterial burden in the thigh tissue at the end of the
treatment period (e.g., 24 hours), determined by homogenizing the thigh and plating serial
dilutions to count CFUs.[8]
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Caption: Murine thigh infection model workflow.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b14913460?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14913460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) studies in mice have shown that GT-055 has a PK profile similar to that
of GT-1. The PK/PD index associated with GT-055 efficacy in an in vitro infection model is the
plasma free-drug AUC/MIC ratio. For Enterobacterales, the free-drug AUC/MIC ratios
associated with net bacterial stasis, 1-log kill, and 2-log kill are 4.13, 13.7, and 57.2,
respectively. Initial studies suggest that the optimal GT-1:GT-055 ratio is 1:1.[2]

Conclusion

GT-055 is a promising -lactamase inhibitor with a dual mechanism of action that, in
combination with the siderophore cephalosporin GT-1, demonstrates potent activity against a
wide range of MDR Gram-negative pathogens. The available preclinical data supports its
continued development as a potential therapeutic option for serious and difficult-to-treat
bacterial infections. Further studies are warranted to fully characterize its physicochemical
properties, expand upon its in vivo efficacy against a broader panel of clinical isolates, and
evaluate its safety and efficacy in human clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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